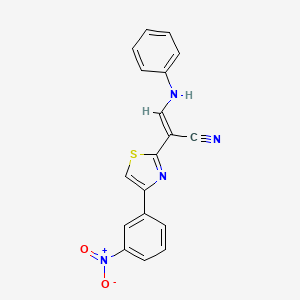
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities and Cancer Research
One significant application of acrylonitrile derivatives lies in their cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with various heterocyclics and tested them for in vitro cytotoxic potency. The study found that compounds containing a 5-nitrothiophen-2-yl ring at position 3 exhibited significant cytotoxic potency, highlighting the potential of such molecules in anticancer strategies.
Optical and Electrochemical Applications
Research into the optical and electrochemical applications of acrylonitrile derivatives has demonstrated their potential in developing advanced materials. For example, Anandan et al. (2018) designed and synthesized thiophene dyes with acrylonitrile groups for optoelectronic devices, showcasing their utility in protecting human eyes and optical sensors and stabilizing light sources in optical communications through nonlinear optical limiting behavior.
Corrosion Inhibition
The corrosion inhibition efficiency of acrylonitrile derivatives on metals in acidic environments has been explored, with findings indicating their effectiveness in protecting metals against corrosion. Verma et al. (2016) demonstrated that certain acrylonitrile derivatives exhibit high corrosion inhibition efficiency on mild steel in acidic conditions, suggesting their application in industrial corrosion protection.
Chemosensors and Molecular Recognition
Acrylonitrile derivatives have been studied for their potential as chemosensors. For instance, Hranjec et al. (2012) synthesized and characterized novel benzimidazoles and benzimidazoquinolines with acrylonitrile groups for detecting different cations through spectroscopic methods, indicating their usefulness in developing sensitive and selective chemosensors.
Eigenschaften
IUPAC Name |
(E)-3-anilino-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-6-2-1-3-7-15)18-21-17(12-25-18)13-5-4-8-16(9-13)22(23)24/h1-9,11-12,20H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUILYLPWWIRLGT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
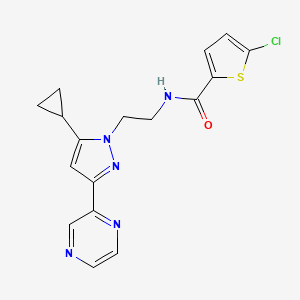
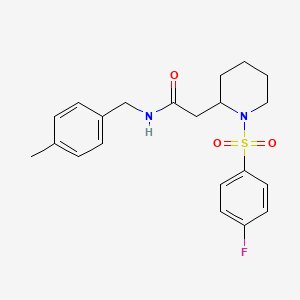
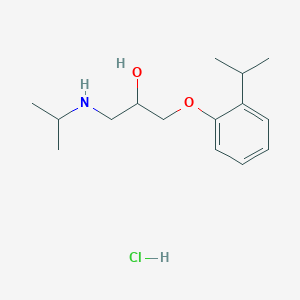
![5-BROMO-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2853073.png)
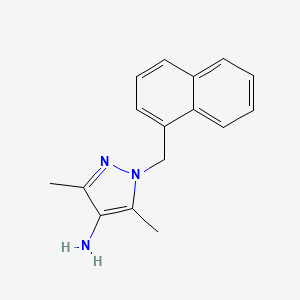
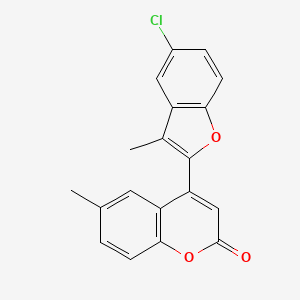
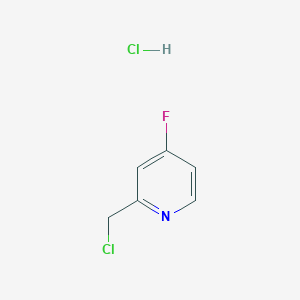
![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2853087.png)


![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
